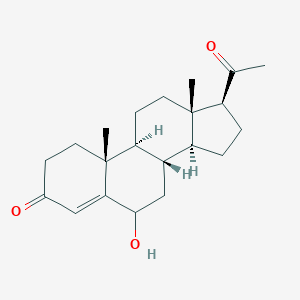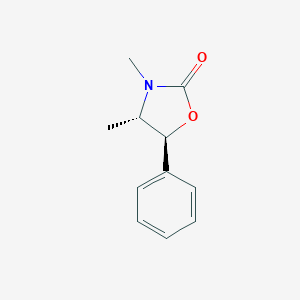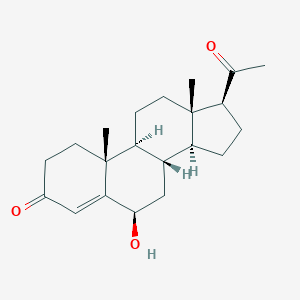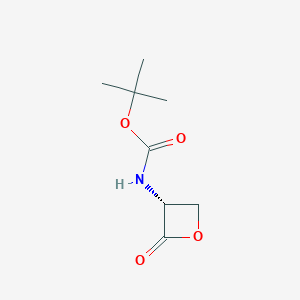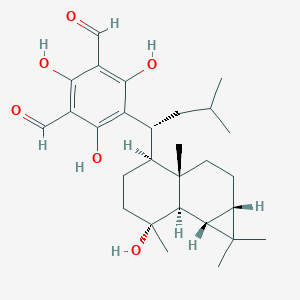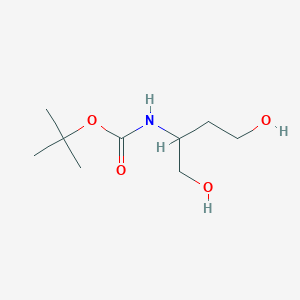
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
Vue d'ensemble
Description
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, also known as tert-butyl carbamate, is an organic compound used as a reagent in organic synthesis. It has a molecular weight of 205.25 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 1,4-dihydroxybutan-2-ylcarbamate . The InChI code for the compound is 1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) .Physical And Chemical Properties Analysis
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a solid substance . It is soluble in water, ethanol, and acetone, and is miscible with most organic solvents.Applications De Recherche Scientifique
Synthesis of N-Boc-protected Anilines
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of a variety of pharmaceuticals and biologically active compounds.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Production of Biocompatible Polymers
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate derivatives have been used in creating environmentally benign CO2-based copolymers, such as poly (tert-butyl 3,4-dihydroxybutanoate carbonate). These polymers demonstrate potential in biocompatible polymer production, which can be used in various biomedical applications such as drug delivery and tissue engineering.
Chemical Research
Due to its unique chemical structure, Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is often used in chemical research for the synthesis of new compounds . Its reactivity and stability make it a valuable tool in the development of new chemical reactions and methodologies.
Material Science
In the field of material science, this compound can be used in the development of new materials with unique properties . Its ability to form complex structures makes it a valuable tool in the design of new materials for various applications, including electronics, energy storage, and more.
Environmental Science
The use of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate in the production of environmentally friendly polymers highlights its potential in environmental science. These polymers can help reduce the environmental impact of various industries, contributing to the development of sustainable technologies.
Propriétés
IUPAC Name |
tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



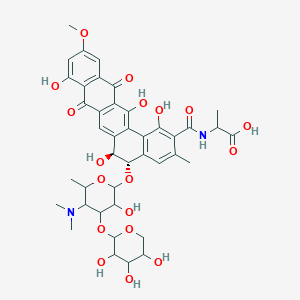
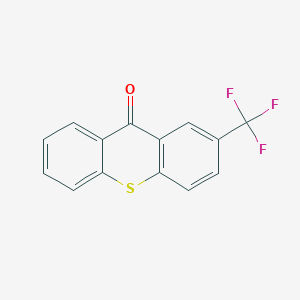
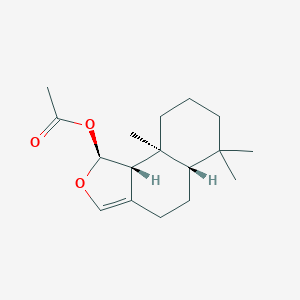
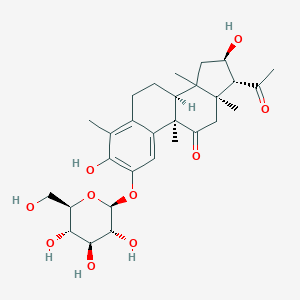

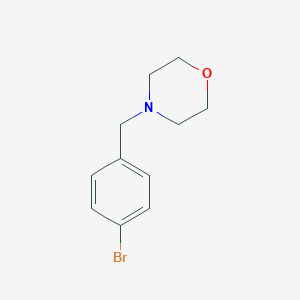

![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)
